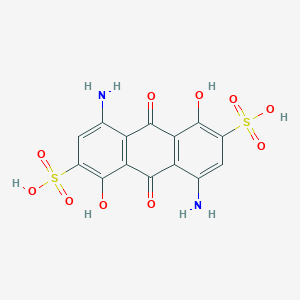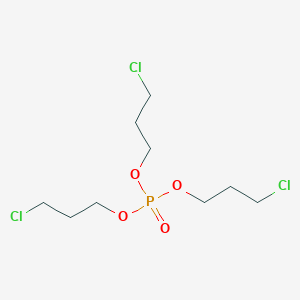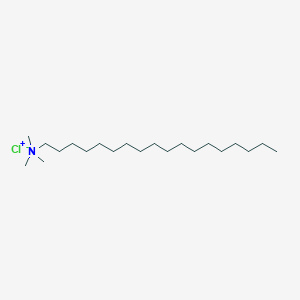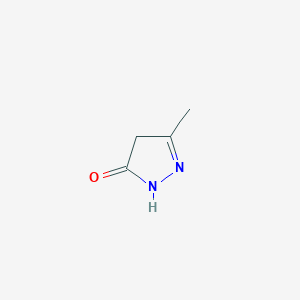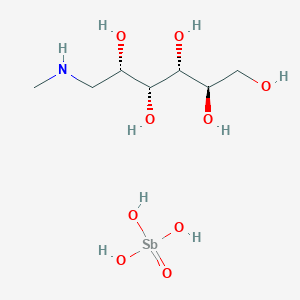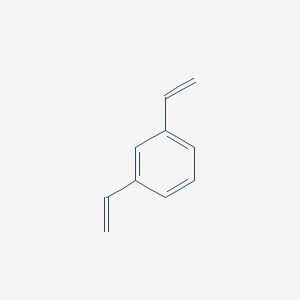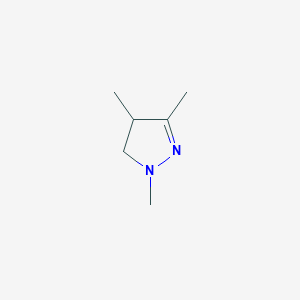
2-Pyrazoline, 1,3,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazoline, 1,3,4-trimethyl- is a compound that has gained significant attention in scientific research due to its numerous biomedical and pharmaceutical applications. It is a heterocyclic organic compound that contains a pyrazoline ring and three methyl groups attached to it.
Wirkmechanismus
The mechanism of action of 2-Pyrazoline, 1,3,4-trimethyl- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has also been found to interact with cellular membranes and alter their properties.
Biochemische Und Physiologische Effekte
2-Pyrazoline, 1,3,4-trimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Pyrazoline, 1,3,4-trimethyl- in lab experiments is its relatively simple synthesis method. It is also readily available and can be easily modified to produce derivatives with different properties. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are numerous potential future directions for research on 2-Pyrazoline, 1,3,4-trimethyl-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying cellular signaling pathways and membrane properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 2-Pyrazoline, 1,3,4-trimethyl- is a compound that has shown promising results in scientific research for its potential biomedical and pharmaceutical applications. Its unique properties make it a valuable tool for studying various biological processes, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-Pyrazoline, 1,3,4-trimethyl- can be achieved through a variety of methods. One of the most common methods is the reaction between 3,5-dimethylpyrazole and acetylacetone in the presence of a base. Another method involves the reaction between 3,5-dimethylpyrazole and ethyl acetoacetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Pyrazoline, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of science. In the biomedical field, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
14044-41-8 |
|---|---|
Produktname |
2-Pyrazoline, 1,3,4-trimethyl- |
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2,4,5-trimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 |
InChI-Schlüssel |
UWCOGVAFZZBWAT-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C |
Kanonische SMILES |
CC1CN(N=C1C)C |
Synonyme |
1,3,4-Trimethyl-2-pyrazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



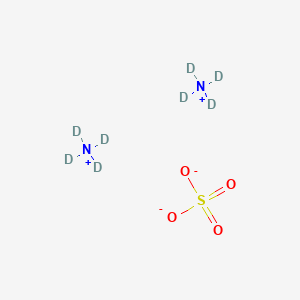


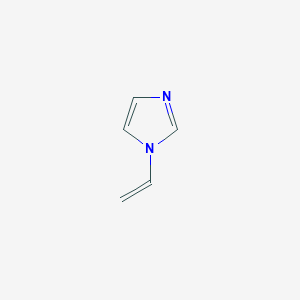
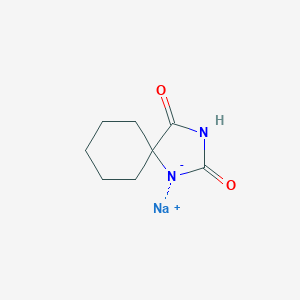
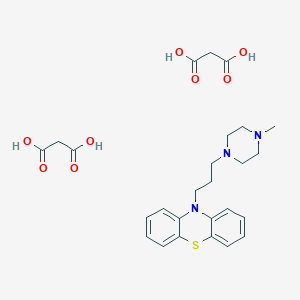
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
